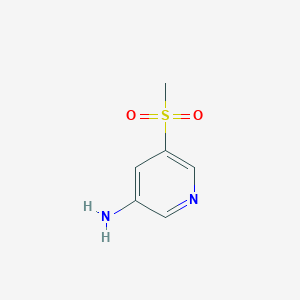
5-(Methylsulfonyl)pyridin-3-amine
Vue d'ensemble
Description
5-(Methylsulfonyl)pyridin-3-amine: is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Applications De Recherche Scientifique
Chemistry: 5-(Methylsulfonyl)pyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has shown potential as a selective cyclooxygenase-2 (COX-2) inhibitor , making it a candidate for the development of anti-inflammatory drugs. It has been evaluated for its enzyme inhibition activity and has shown significant potency and selectivity .
Industry: In the materials science field, this compound is used in the synthesis of novel polymers and as a precursor for the development of advanced materials with specific electronic properties .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-(Methylsulfonyl)pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound acts as a selective COX-2 inhibitor . It binds to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of inflammatory mediators . The compound’s SO2Me pharmacophore is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
By inhibiting the COX-2 enzyme, this compound disrupts the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . Therefore, the inhibition of COX-2 leads to a decrease in prostanoid production, reducing inflammation, pain, and fever caused by these substances .
Result of Action
The inhibition of the COX-2 enzyme by this compound results in a reduction of inflammation, pain, and fever . This is due to the decreased production of prostanoids, which are key mediators of these symptoms .
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can bind to biomolecules and influence enzyme activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction . This reaction is a palladium-catalyzed coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide. For this compound, the starting material is often 5-bromo-2-methylpyridin-3-amine, which undergoes coupling with methylsulfonylboronic acid under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Methylsulfonyl)pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, or thiols.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methylpyridin-3-amine
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Comparison: 5-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Bromo-2-methylpyridin-3-amine, it has a methylsulfonyl group that enhances its reactivity and potential as a pharmaceutical intermediate. The imidazo[1,2-a]pyridin-3-amine derivative, on the other hand, has a more complex structure and is specifically designed for selective COX-2 inhibition .
Propriétés
IUPAC Name |
5-methylsulfonylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVFUZYNGOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2927758.png)
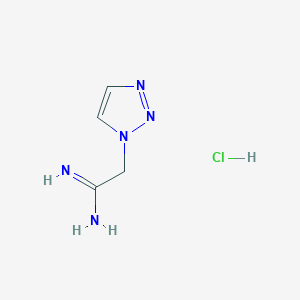
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)
![2-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2927761.png)
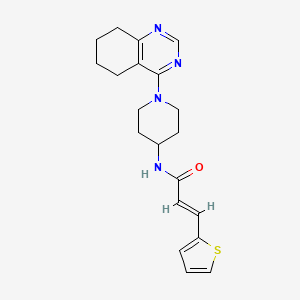
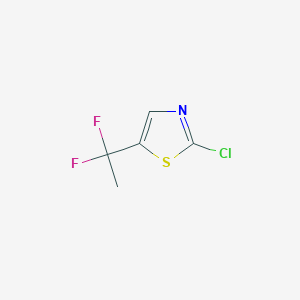
![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)
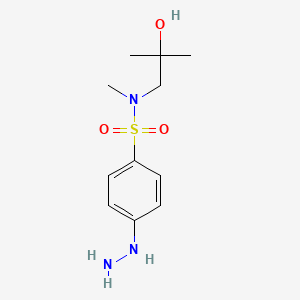
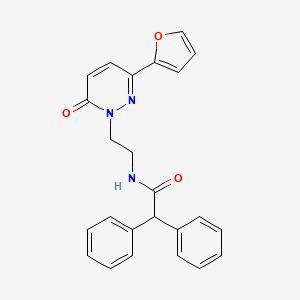
![7-methoxy-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2927773.png)
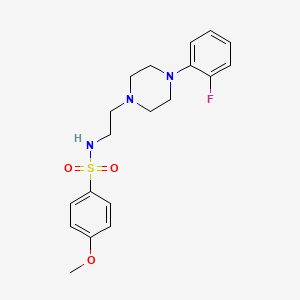

![2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)-aniline](/img/structure/B2927778.png)
![5-Tert-butyl 6-methyl (6s)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2927779.png)
